

# AZD3043: A Technical Overview of a Rapidly Metabolized Sedative-Hypnotic Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD3043 is a novel, intravenously administered sedative-hypnotic agent designed for rapid onset and predictable, swift recovery. Developed as a positive allosteric modulator of the y-aminobutyric acid type A (GABA-A) receptor, its chemical structure incorporates a metabolically labile ester moiety, facilitating rapid hydrolysis by blood and tissue esterases into an inactive carboxylic acid metabolite. This design aimed to overcome the context-sensitive half-time limitations of existing anesthetics like propofol, offering the potential for more precise titration and faster emergence from sedation, irrespective of infusion duration. This document provides a comprehensive technical summary of the development and history of AZD3043, compiling available preclinical and clinical data, experimental methodologies, and the ultimate discontinuation of its development.

# **Development History and Discontinuation**

AZD3043, also known as THRX-918661, was developed by AstraZeneca as a potential successor to propofol, aiming for a superior pharmacokinetic profile characterized by rapid clearance and a short, predictable duration of action.[1][2] Preclinical studies in rats and pigs demonstrated a shorter duration of action compared to propofol.[1][2] The drug progressed to Phase 1 clinical trials in healthy volunteers, where it exhibited a rapid onset of sedation and a swift recovery profile.[3]



However, the development of AZD3043 was ultimately discontinued. While no official statement from AstraZeneca detailing the specific reasons for the discontinuation is publicly available, the clinical trial data noted the occurrence of involuntary movements, ranging from minor twitches to more extensive movements, at higher doses.[3] It is noteworthy that the development of other novel sedative-hypnotics, such as etomidate and propanidid analogues, has also been hampered by neuro-excitatory adverse effects.

## **Mechanism of Action**

AZD3043 exerts its sedative and hypnotic effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a site distinct from the GABA binding site, AZD3043 enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a state of sedation and hypnosis.

The following diagram illustrates the signaling pathway of GABA-A receptor modulation.



Click to download full resolution via product page

GABA-A Receptor Signaling Pathway

# Preclinical Development In Vitro Studies

 GABA-A Receptor Modulation: Studies on embryonic rat cortical neurons confirmed that AZD3043 potentiated GABA-A receptor-mediated chloride currents.[1]



 Metabolic Stability: AZD3043 demonstrated rapid hydrolysis in in vitro preparations of whole blood and liver microsomes from both human and animal sources, consistent with its design as a soft drug.[1]

#### In Vivo Studies

- Animal Models: The hypnotic and sedative effects of AZD3043 were evaluated in rats and minipigs.[1]
- Efficacy: In rats, intravenous administration of AZD3043 induced a loss of righting reflex and produced electroencephalograph (EEG) depression, indicative of a hypnotic state.[1]
- Pharmacokinetics and Pharmacodynamics: Compared to propofol, AZD3043 exhibited a shorter duration of action in both rats and pigs.[1] A mixed-effects kinetic-dynamic model in minipigs suggested that AZD3043 would have very short decrement times, independent of the duration of infusion.[1]

Table 1: Preclinical Observations of AZD3043

| Parameter           | Species                                        | Observation                                                       | Reference |
|---------------------|------------------------------------------------|-------------------------------------------------------------------|-----------|
| Mechanism of Action | Rat (embryonic cortical neurons)               | Potentiation of GABA-<br>A receptor-mediated<br>chloride currents | [1]       |
| Metabolism          | Human, various<br>animal species (in<br>vitro) | Rapid hydrolysis in liver microsomes and whole blood              | [1]       |
| Hypnotic Effect     | Rat                                            | Induction of loss of righting reflex and EEG depression           | [1]       |
| Duration of Action  | Rat, Pig                                       | Shorter acting compared to propofol                               | [1]       |

# Clinical Development: Phase 1 Trial (NCT00984880)



A first-in-human, single-center, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD3043 in 125 healthy male volunteers.[3] The study involved both single intravenous bolus doses and continuous infusions.

# **Experimental Protocol**

- Study Design: Open-label, dose-escalation trial.
- Participants: Healthy male volunteers.
- Intervention: Single intravenous bolus of AZD3043 (1, 1.5, 2, 4, and 6 mg/kg) or a 30-minute infusion (1, 3, 6, 12, 18, 27, 36, 54, and 81 mg/kg/h).[3]
- Assessments: Adverse events, vital signs, laboratory values, clinical signs of sedation/anesthesia, and Bispectral Index (BIS) monitoring.[3]

The following diagram outlines the general workflow of this clinical trial.





Click to download full resolution via product page

Phase 1 Clinical Trial Workflow

### Results



• Pharmacokinetics: A population pharmacokinetic model revealed a high systemic clearance and a low apparent volume of distribution, consistent with a short elimination half-life.[3]

Table 2: Human Pharmacokinetic and Pharmacodynamic Parameters of AZD3043

| Parameter                       | Value                                       | Description                                                                                                                                                       | Reference |
|---------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Systemic Clearance              | 2.2 L/min                                   | Rate of drug removal from the body.                                                                                                                               | [3]       |
| Apparent Volume of Distribution | 15 L (lowest dose) -<br>37 L (highest dose) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [3]       |
| EC50 (BIS)                      | 15.6 μg/mL                                  | The plasma concentration at which 50% of the maximum effect on the Bispectral Index is observed.                                                                  | [3]       |
| Gamma (BIS)                     | 1.7                                         | A measure of the steepness of the concentration-effect relationship.                                                                                              | [3]       |
| ke0 Half-life                   | 1.1 min                                     | The half-life for the equilibration between the plasma and effect-site concentrations.                                                                            | [3]       |

• Pharmacodynamics: The onset of anesthesia was rapid, and recovery was swift. A sigmoid Emax model effectively described the relationship between the effect-site concentration of



AZD3043 and the Bispectral Index (BIS) score.[3]

Safety and Tolerability: AZD3043 was generally well-tolerated. The most frequently reported
adverse events were headache, nausea, vomiting, and fatigue.[3] A dose-dependent
increase in heart rate was observed.[3] Significantly, involuntary movements, ranging from
minor twitches to more extensive movements accompanied by increased muscle tone, were
observed, particularly at higher doses.[3]

Table 3: Adverse Events in the Phase 1 Trial of AZD3043 (N=72)

| Adverse Event         | Number of Subjects (%)   | Reference |
|-----------------------|--------------------------|-----------|
| Headache              | 15 (21%)                 | [3]       |
| Nausea                | 7 (10%)                  | [3]       |
| Vomiting              | 3 (4%)                   | [3]       |
| Fatigue               | 2 (3%)                   | [3]       |
| Involuntary Movements | Observed at higher doses | [3]       |

## Conclusion

AZD3043 was a promising sedative-hypnotic agent designed with a "soft drug" concept for rapid and predictable control of sedation and anesthesia. Its development showcased a compound with a desirable pharmacokinetic profile, characterized by rapid metabolism and a short duration of action. Preclinical and early clinical data supported its potential as a short-acting intravenous anesthetic. However, the observation of involuntary movements at higher doses in the Phase 1 clinical trial may have presented a significant safety concern, potentially contributing to the decision to discontinue its development. The history of AZD3043 underscores the challenges in developing novel central nervous system depressants, where achieving a balance between efficacy and a clean safety profile, particularly concerning neuro-excitatory effects, is paramount.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. AstraZeneca Discontinues Multiple Drug Programs Amid Pipeline Restructuring [noahai.co]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD3043: A Technical Overview of a Rapidly Metabolized Sedative-Hypnotic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666213#azd-3043-development-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com